3-[5-(2-Nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid
Overview
Description
3-[5-(2-Nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, a benzoquinoline moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-[5-(2-Nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-[5-(2-Nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. In cancer cells, the compound may interfere with DNA replication or repair mechanisms, inducing cell death.
Comparison with Similar Compounds
Similar Compounds
5-(2-Nitrophenyl)furfural: A simpler furan derivative with similar antimicrobial properties.
Indole derivatives: Compounds like indole-2-carboxylate, which also exhibit a range of biological activities.
Uniqueness
3-[5-(2-Nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid is unique due to its combination of a furan ring, a benzoquinoline moiety, and a carboxylic acid group
Properties
IUPAC Name |
3-[5-(2-nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N2O5/c27-24(28)17-13-19(25-18-10-9-14-5-1-2-6-15(14)23(17)18)22-12-11-21(31-22)16-7-3-4-8-20(16)26(29)30/h1-13H,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADFNFMILGHRCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359861 | |
Record name | 3-[5-(2-nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6255-38-5 | |
Record name | 3-[5-(2-nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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